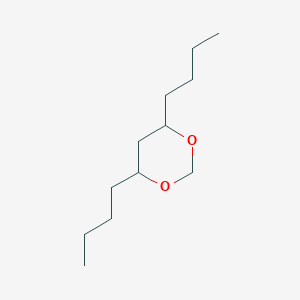

4,6-Dibutyl-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

16731-95-6 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

4,6-dibutyl-1,3-dioxane |

InChI |

InChI=1S/C12H24O2/c1-3-5-7-11-9-12(8-6-4-2)14-10-13-11/h11-12H,3-10H2,1-2H3 |

InChI Key |

UCPAZYFDPOUDHP-UHFFFAOYSA-N |

SMILES |

CCCCC1CC(OCO1)CCCC |

Canonical SMILES |

CCCCC1CC(OCO1)CCCC |

Synonyms |

4,6-Dibutyl-1,3-dioxane |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dibutyl 1,3 Dioxane and Its Precursors

Direct Acetalization Reactions of 1,3-Diols with Aldehydes or Ketones

The most common and direct method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or a ketone. organic-chemistry.orgresearchgate.net This reaction involves the formation of a cyclic acetal (B89532), providing a stable six-membered ring. The continuous removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the 1,3-dioxane (B1201747). organic-chemistry.org A standard laboratory technique employs a Dean-Stark apparatus for this purpose. organic-chemistry.org

Catalytic Systems for Cyclic Acetal Formation in 1,3-Dioxane Synthesis (e.g., Brønsted and Lewis Acids)

Both Brønsted and Lewis acids are effective catalysts for the synthesis of 1,3-dioxanes from 1,3-diols and carbonyl compounds. organic-chemistry.org

Brønsted Acids: Traditional Brønsted acids like p-toluenesulfonic acid (PTSA), sulfuric acid, and hydrochloric acid are widely used. organic-chemistry.orgacs.org PTSA is a common choice, often used in refluxing toluene (B28343) to facilitate water removal. organic-chemistry.org The mechanism with Brønsted acids involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the 1,3-diol. acs.org Solid acid catalysts, which can be easily recovered and reused, are also employed. tubitak.gov.tr

Lewis Acids: A variety of Lewis acids also catalyze this transformation effectively. Examples include indium tribromide (InBr3), cerium(III) triflate, and erbium(III) triflate. organic-chemistry.orgrsc.org Lewis acids function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack. acs.org Some Lewis acid catalysts, like ceria (CeO2), have shown remarkable water tolerance, which can be advantageous in certain reaction conditions. nih.gov Bismuth(III) nitrate (B79036) has been used for the diastereoselective synthesis of syn-1,3-dioxanes under mild conditions. thieme-connect.com Gold(I) and bismuth(III) catalysts have been employed in tandem hemiacetalization/dehydrative cyclization to produce 1,3-dioxanes. nih.govacs.org

The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, a study demonstrated a cooperative catalytic system of a Brønsted acid and a Lewis acid for certain C-C bond-forming reactions leading to chromene acetals. nih.gov

Table 1: Comparison of Catalytic Systems for 1,3-Dioxane Synthesis

| Catalyst Type | Examples | Advantages |

|---|---|---|

| Brønsted Acids | p-Toluenesulfonic acid (PTSA), Sulfuric acid (H₂SO₄) | Readily available, well-established procedures. organic-chemistry.org |

| Lewis Acids | Indium tribromide (InBr₃), Ceria (CeO₂), Bismuth(III) nitrate | High efficiency, mild reaction conditions, potential for high diastereoselectivity. rsc.orgnih.govthieme-connect.com |

| Solid Acids | ZnAlMCM-41, MoO₃/SiO₂ | Recyclable, environmentally friendly. rsc.orgresearchgate.net |

Role of Solvent and Temperature in Diastereoselective 1,3-Dioxane Synthesis

Solvent and temperature are critical parameters that can significantly influence the diastereoselectivity of 1,3-dioxane synthesis, particularly when chiral centers are being formed. The choice of solvent can affect the transition state energies of the diastereomeric products, thereby favoring the formation of one isomer over the other. For instance, in certain reactions, non-polar solvents like toluene or dichloromethane (B109758) are used. uni-koeln.demdpi.com In some cases, highly polar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) have been reported, although they can be toxic. clockss.org The development of greener solvent systems, such as ionic liquids or gluconic acid aqueous solution, is an area of active research. rsc.orgclockss.org

Temperature also plays a crucial role. Reactions are often conducted at elevated temperatures to facilitate the removal of water and drive the reaction to completion. organic-chemistry.org However, for diastereoselective syntheses, lower temperatures may be required to enhance the kinetic control and favor the formation of the desired diastereomer. thieme-connect.com The specific temperature profile will depend on the substrates and the catalytic system being used.

Alternative Synthetic Pathways for Substituted 1,3-Dioxanes

While direct acetalization is a primary route, several alternative methods exist for the synthesis of substituted 1,3-dioxanes, especially for those with specific substitution patterns or functionalities.

Condensation Reactions Involving Malonic Acid Derivatives (e.g., Meldrum's Acid Analogues for 1,3-Dioxane-4,6-diones)

1,3-Dioxane-4,6-diones, commonly known as Meldrum's acid and its derivatives, are important precursors in organic synthesis. chemicalbook.comwikipedia.orgchemicalbook.com These compounds are typically synthesized through the condensation of an aldehyde or ketone with malonic acid. chemicalbook.comheteroletters.org The reaction is often catalyzed by an acid, such as sulfuric acid, in the presence of a dehydrating agent like acetic anhydride. chemicalbook.com Boric acid has also been reported as an efficient catalyst for this transformation. heteroletters.org

Meldrum's acid itself is 2,2-dimethyl-1,3-dioxane-4,6-dione, derived from acetone (B3395972) and malonic acid. wikipedia.orgorgsyn.org Analogues with different substituents at the 2-position can be prepared by using other ketones or aldehydes. researchgate.net The C5 methylene (B1212753) group of Meldrum's acid is highly acidic and can be readily functionalized, making these compounds versatile building blocks for more complex molecules. nih.govnih.govgoogle.com

Table 2: Synthesis of Meldrum's Acid Derivatives

| Reactants | Catalyst | Product | Reference |

|---|---|---|---|

| Malonic acid and acetone | Sulfuric acid, Acetic anhydride | 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | chemicalbook.com |

| Malonic acid and ketones | Boric acid | Substituted 1,3-dioxane-4,6-diones | heteroletters.org |

| Aromatic aldehydes and 1,3-dioxane-4,6-dione | Basic catalysts (e.g., NaOH, piperidine) | 5,5'-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives | clockss.org |

Ring-Closing Metathesis Strategies for Dioxane Ring Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic compounds, including those containing oxygen heterocycles. organic-chemistry.org While less common for the direct synthesis of simple 1,3-dioxanes, RCM can be employed to construct more complex dioxane-containing structures, particularly macrocycles. nih.gov This strategy involves the intramolecular reaction of a diene substrate in the presence of a transition metal catalyst, typically based on ruthenium (e.g., Grubbs catalysts) or molybdenum. organic-chemistry.org The reaction forms a new double bond within the ring system. organic-chemistry.org The versatility of RCM allows for the synthesis of a wide range of ring sizes, from 5- to 30-membered rings. organic-chemistry.org The synthesis of spiro-cyclic systems containing a dioxane moiety has also been achieved using RCM as a key step. arkat-usa.org

Catalytic Reactions of Diazo Compounds with 1,3-Diheteracyclopentanes and Dioxanes

The reaction of diazo compounds with heterocyclic systems can lead to ring expansion or the formation of new C-C bonds. A novel approach involving a dual catalyst system of a Brønsted acid and a Lewis acid has been developed to promote the addition of ethyl diazoacetate to chromene acetals, which are related to 1,3-dioxane structures. nih.gov This reaction proceeds under mild conditions and allows for the introduction of a diazo ester group. nih.gov While this specific example focuses on chromene acetals, the underlying principle of using diazo compounds to functionalize oxygen-containing heterocycles could potentially be extended to the synthesis of substituted 1,3-dioxanes.

Purification and Isolation Techniques for 4,6-Dibutyl-1,3-Dioxane

Following the synthesis, the crude 4,6-dibutyl-1,3-dioxane product will likely contain unreacted starting materials, catalyst residues, and byproducts. Therefore, appropriate purification and isolation techniques are necessary to obtain the compound in high purity.

Common methods for the purification of acetals and ketals include:

Distillation: For liquid 1,3-dioxanes, vacuum distillation is a primary method of purification. This technique is effective for separating the product from non-volatile impurities and starting materials with significantly different boiling points. researchgate.net

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating the desired product from closely related impurities. The choice of eluent system is crucial for achieving good separation. acs.org

Recrystallization: If the 4,6-dibutyl-1,3-dioxane is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system can be an effective purification method. researchgate.net

Washing and Extraction: The crude reaction mixture is often washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by extraction with an organic solvent. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before further purification. researchgate.net

Treatment with Alkali Metals: To remove trace amounts of water, alcohol, and aldehyde impurities, the acetal can be treated with an alkali metal, such as sodium, in the presence of a phase transfer catalyst. The impurities react to form solid salts that can be removed by filtration or distillation. google.com

Pervaporation: This membrane-based separation technique can be used to remove water and unreacted alcohol from the reaction mixture, and can be particularly useful for breaking azeotropes that may form during the reaction. google.com

Table 2: Purification Techniques for 1,3-Dioxanes

| Technique | Description | Application |

|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Purification of liquid products from non-volatile impurities. researchgate.net |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Isolation of the product from impurities with similar boiling points. acs.org |

| Recrystallization | Purification of solid compounds based on differences in solubility. | Purification of solid products. researchgate.net |

| Alkali Metal Treatment | Chemical removal of protic impurities. | Final drying and removal of trace reactive impurities. google.com |

Conformational Analysis of 4,6 Dibutyl 1,3 Dioxane

Theoretical Frameworks for Conformational Equilibria in Six-Membered Heterocycles

The conformational preferences of 1,3-dioxane (B1201747) and its derivatives are primarily dictated by the drive to minimize torsional and steric strain within the molecule.

Chair and Twist Conformations of the 1,3-Dioxane Ring

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to alleviate angle and eclipsing strain. thieme-connect.de However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to a higher energy barrier for the chair-to-twist-boat interconversion compared to cyclohexane. thieme-connect.de The chair form of 1,3-dioxane is significantly more stable than its twist conformers. researchgate.net Computational studies have shown the chair conformer to be more stable than the 2,5-twist conformer by a considerable energy margin. researchgate.net

The two primary non-chair, flexible forms are the twist (or skew) and boat conformations. The boat conformation is generally a high-energy transition state, while the twist conformation represents a local energy minimum. researchgate.net For anti-1,3-diol acetonides, severe diaxial interactions in the chair conformation can lead to the adoption of a twist-boat conformation. thieme-connect.de

Steric and Electronic Effects of Alkyl Substituents at C-4 and C-6 Positions

The introduction of alkyl substituents at the C-4 and C-6 positions of the 1,3-dioxane ring significantly influences its conformational equilibrium. Large substituents, such as butyl groups, will preferentially occupy equatorial positions to minimize steric hindrance. This preference is due to the unfavorable 1,3-diaxial interactions that would occur if the bulky group were in an axial position, clashing with the axial hydrogens at C-2 and C-4/C-6. thieme-connect.de

Beyond simple steric bulk, electronic effects also play a role. Hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital, contribute to the stability of certain conformations. researchgate.netacs.orgresearchgate.net For instance, interactions between the oxygen lone pairs (nO) and the antibonding orbitals of axial C-H bonds (σ*C-Hax) are significant. researchgate.netresearchgate.net The balance of these stereoelectronic interactions can influence the relative bond lengths and coupling constants within the ring. acs.orgresearchgate.net

Quantitative Assessment of Conformational Energies (ΔG°)

The relative stability of different conformers can be quantified by the difference in their Gibbs free energy (ΔG°). A negative ΔG° for the equatorial to axial conversion of a substituent indicates that the equatorial conformer is more stable. For alkyl groups at the C-4 and C-6 positions, this value is expected to be significantly negative due to the strong steric preference for the equatorial orientation.

Experimental Techniques for Conformational Determination

Experimental methods are crucial for validating theoretical predictions and providing a detailed picture of the conformational landscape of molecules like 4,6-dibutyl-1,3-dioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation (e.g., Vicinal Coupling Constants)

NMR spectroscopy is a powerful tool for determining the stereochemistry of 1,3-dioxanes. thieme-connect.demagritek.com The magnitude of the vicinal coupling constant (³JHH), which describes the interaction between two protons on adjacent carbon atoms, is dependent on the dihedral angle between them, as described by the Karplus equation. organicchemistrydata.org

In a chair conformation, the dihedral angle between axial-axial protons is approximately 180°, leading to a large coupling constant (typically 10-13 Hz). The coupling between axial-equatorial and equatorial-equatorial protons is much smaller (typically 2-5 Hz). By analyzing the coupling patterns of the protons at C-4, C-5, and C-6, the orientation of the butyl substituents can be determined. For a cis-4,6-dibutyl-1,3-dioxane, where both butyl groups are equatorial, one would expect to observe large axial-axial couplings for the protons at these positions. Conversely, the trans isomer would exhibit different coupling patterns.

One-bond carbon-proton coupling constants (¹JCH) can also provide conformational information through the Perlin effect, where ¹JCHax is typically smaller than ¹JCHeq. researchgate.net

Table 1: Representative Vicinal Coupling Constants (³JHH) in 6-Membered Rings

| Interaction | Typical Coupling Constant (Hz) |

|---|---|

| Axial-Axial | 10 - 13 |

| Axial-Equatorial | 2 - 5 |

| Equatorial-Equatorial | 2 - 5 |

X-ray Crystallography for Solid-State Conformational Studies (if applicable for derivatives)

X-ray crystallography provides definitive information about the conformation of a molecule in the solid state. nih.govresearchgate.netthieme-connect.de By diffracting X-rays off a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles. This technique would unambiguously determine the chair or twist conformation of the 1,3-dioxane ring and the equatorial or axial disposition of the butyl groups in a crystalline derivative of 4,6-dibutyl-1,3-dioxane. While the conformation in the solid state may not always be the same as the dominant conformation in solution, it provides a crucial benchmark for comparison with theoretical and NMR data. For many substituted 1,3-dioxanes, X-ray analysis has confirmed the preference for a chair conformation with bulky substituents in equatorial positions. cdnsciencepub.commdpi.com

Computational Approaches to Conformational Landscape Exploration

The conformational landscape of 4,6-dibutyl-1,3-dioxane, like other substituted 1,3-dioxanes, is shaped by a delicate interplay of steric and stereoelectronic effects. Computational chemistry offers powerful tools to explore this landscape, providing insights into the relative stabilities of different conformers and the energy barriers between them. These methods complement experimental techniques by offering a detailed, atomistic view of the molecule's behavior.

Quantum-Chemical Calculations (e.g., RHF/6-31G(d), DFT)

Quantum-chemical calculations are a cornerstone for investigating the conformational preferences of molecules like 4,6-dibutyl-1,3-dioxane. Methods such as Restricted Hartree-Fock (RHF) and Density Functional Theory (DFT) are frequently employed to determine the geometries and relative energies of various conformers.

The RHF method, often used with the 6-31G(d) basis set, provides a foundational level of theory for these analyses. For instance, studies on related 5-substituted 1,3-dioxanes using the RHF/6-31G(d) level of theory have successfully identified pathways for the conformational isomerization between equatorial and axial chair forms and estimated the potential barriers for these transformations. epa.govresearchgate.net This level of theory has also been applied to investigate the potential energy surfaces of other substituted 1,3-dioxanes, revealing multiple energetically distinct pathways for conformational changes. smolecule.com

Density Functional Theory (DFT) offers a more sophisticated approach by including electron correlation effects, often leading to more accurate energy predictions. Various hybrid functionals, such as B3LYP, are commonly paired with basis sets like 6-31G(d) or larger. researchgate.netresearchgate.net For the parent 1,3-dioxane molecule, DFT calculations have shown that the chair conformer is significantly more stable than the 2,5-twist conformer by approximately 5.19 ± 0.8 kcal/mol. researchgate.netresearchgate.net The 1,4-twist structure is found to be about 1.0 kcal/mol higher in energy than the 2,5-twist conformer. researchgate.netresearchgate.net These foundational energy differences are crucial for understanding the influence of the dibutyl substituents in the 4,6-positions.

In substituted 1,3-dioxanes, the choice of computational method can be critical. For example, in a study of trans-4-(trifluoromethyl)-2,2,6-trimethyl-1,3-dioxane, both ab initio (with a 6-31G basis set and MP2 correlation corrections) and AMBER molecular mechanics calculations were consistent with experimental NMR data regarding the chair/twist-boat equilibrium. nih.gov This highlights the importance of selecting appropriate theoretical levels to capture the subtle electronic effects that govern conformational preferences.

The application of these quantum-chemical methods to 4,6-dibutyl-1,3-dioxane would involve optimizing the geometries of the possible chair and twist-boat conformations of the cis and trans isomers. The relative energies of these conformers can then be calculated to predict the most stable structures and the equilibrium populations.

Table 1: Representative Quantum-Chemical Calculation Methods and Their Applications in 1,3-Dioxane Systems

| Computational Method | Basis Set | Focus of Study | Key Findings |

| RHF | 6-31G(d) | Conformational isomerization of 5-substituted 1,3-dioxanes | Identified two pathways for equatorial and axial chair interconversion and estimated potential barriers. epa.govresearchgate.net |

| DFT (B3LYP) | 6-31G(d) | Conformational free energy of substituted 1,3-dioxanes | Showed good agreement between calculated and experimental conformational energies. |

| Ab initio (MP2) | 6-31G | Chair/twist-boat equilibrium in a substituted 1,3-dioxane | Calculations were consistent with experimental NMR data, validating the computational approach. nih.gov |

| DFT | PBE/cc-pVDZ, B3PW91/aug-cc-pVDZ | Potential energy surface of 4,4-dimethyl-1,3-dioxane | Revealed eight energy minima and proposed pathways for chair-chair isomerization. researchgate.net |

Molecular Dynamics Simulations of 4,6-Dibutyl-1,3-Dioxane Systems

While quantum-chemical calculations provide static pictures of stable conformers and transition states, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of the molecule and the pathways of conformational transitions. bnl.gov

For a molecule like 4,6-dibutyl-1,3-dioxane, MD simulations can be used to explore the full range of accessible conformations in a simulated environment, such as in a solvent. This is particularly useful for understanding how the bulky butyl groups influence the ring's flexibility and the rate of interconversion between different chair and twist forms. The choice of force field, which defines the potential energy of the system, is a critical aspect of setting up an MD simulation.

Studies on related systems, such as 1,4-dioxane (B91453) in aqueous solutions, have utilized MD simulations to investigate properties like density, enthalpy of mixing, and the structure of the solution. researchgate.netdntb.gov.ua While the focus of these studies is different, the methodology is directly applicable to exploring the conformational dynamics of 4,6-dibutyl-1,3-dioxane. For instance, MD simulations could be used to calculate the free energy profile along specific dihedral angles of the dioxane ring, revealing the energy barriers and basins corresponding to different conformers.

Advanced MD techniques, such as metadynamics, can be employed to enhance the sampling of the conformational space and overcome high energy barriers. nih.govresearchgate.net This would be particularly beneficial for studying the chair-to-twist-boat and ring-inversion processes in 4,6-dibutyl-1,3-dioxane, which may be rare events on the timescale of a standard MD simulation.

A typical MD simulation of 4,6-dibutyl-1,3-dioxane would involve the following steps:

System Setup: Placing one or more molecules of 4,6-dibutyl-1,3-dioxane in a simulation box, often with a chosen solvent.

Equilibration: Running the simulation for a period to allow the system to reach a stable temperature and pressure.

Production Run: Continuing the simulation for a longer time to collect data on the molecule's trajectory.

Analysis: Analyzing the trajectory to identify the populated conformations, the transitions between them, and to calculate various structural and dynamic properties.

The results from MD simulations can provide a more complete picture of the conformational behavior of 4,6-dibutyl-1,3-dioxane than static quantum-chemical calculations alone, especially when considering the influence of the solvent and temperature on the conformational equilibrium.

Advanced Spectroscopic Characterization of 4,6 Dibutyl 1,3 Dioxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about the connectivity and spatial arrangement of atoms within a molecule.

1H NMR for Proton Environment and Coupling Analysis

The 1H NMR spectrum of 4,6-dibutyl-1,3-dioxane is expected to reveal distinct signals for the protons on the dioxane ring and the butyl substituents. The chemical shifts and coupling patterns are influenced by the electronegativity of the adjacent oxygen atoms and the stereochemical relationships between protons.

The protons at the C2 position of the dioxane ring (the acetal (B89532) protons) are expected to appear as two distinct signals due to their diastereotopic nature, likely a pair of doublets, unless there is rapid conformational averaging. The protons at the C4 and C6 positions, being adjacent to both an oxygen atom and a butyl group, will also exhibit complex splitting patterns, likely multiplets, due to coupling with neighboring protons. The methylene (B1212753) protons of the butyl chains will show characteristic multiplets, while the terminal methyl groups will appear as triplets.

Table 1: Predicted 1H NMR Data for 4,6-Dibutyl-1,3-Dioxane

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2a (axial) | ~4.6 | d | ~11.5 |

| H-2e (equatorial) | ~5.1 | d | ~11.5 |

| H-4, H-6 | ~3.8 - 4.2 | m | - |

| -CH2- (butyl, adjacent to ring) | ~1.4 - 1.6 | m | - |

| -(CH2)2- (butyl) | ~1.2 - 1.4 | m | - |

| -CH3 (butyl) | ~0.9 | t | ~7.0 |

Note: These are predicted values and may vary based on the solvent and the actual stereoisomer.

13C NMR for Carbon Skeleton and Chemical Shift Assignments

The 13C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in 4,6-dibutyl-1,3-dioxane will give rise to a distinct signal. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of its substituents.

The carbon at the C2 position, being an acetal carbon, is expected to be the most downfield signal in the aliphatic region. The carbons at C4 and C6 will also be deshielded due to the adjacent oxygen atoms. The carbon at C5 will appear at a higher field, and the carbons of the butyl chains will have characteristic chemical shifts.

Table 2: Predicted 13C NMR Data for 4,6-Dibutyl-1,3-Dioxane

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~95 |

| C-4, C-6 | ~70 |

| C-5 | ~35 |

| -CH2- (butyl, adjacent to ring) | ~38 |

| -CH2- (butyl) | ~28 |

| -CH2- (butyl) | ~23 |

| -CH3 (butyl) | ~14 |

Note: These are predicted values and are subject to variation based on experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal correlations between protons that are coupled to each other. This would be crucial for tracing the connectivity within the butyl chains and between the protons on the dioxane ring. For instance, cross-peaks would be expected between the H-4/H-6 protons and the adjacent methylene protons of the butyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This 1H-13C correlation experiment establishes direct one-bond correlations between protons and the carbons they are attached to. nist.gov This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~0.9 ppm would show a cross-peak with the carbon signal at ~14 ppm, confirming the methyl group assignment. vulcanchem.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. nist.gov This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, HMBC correlations would be expected from the H-2 protons to the C-4 and C-6 carbons, and from the protons of the butyl group to the C-4 or C-6 carbons, thus confirming the attachment of the butyl groups to the dioxane ring. vulcanchem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For 4,6-dibutyl-1,3-dioxane (C12H24O2), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the molecular formula with a high degree of confidence.

Table 3: Predicted HRMS Data for 4,6-Dibutyl-1,3-Dioxane

| Ion | Calculated m/z |

| [M+H]+ | 201.1854 |

| [M+Na]+ | 223.1674 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that separates a mixture of compounds and provides mass spectra for each component. For 4,6-dibutyl-1,3-dioxane, GC-MS would be used to assess its purity and potentially separate different stereoisomers (cis and trans). The electron ionization (EI) mass spectrum would exhibit a molecular ion peak ([M]+•) and a series of fragment ions.

The fragmentation of 1,3-dioxanes is well-documented and typically involves the cleavage of the C-O bonds and the loss of alkyl substituents. Key fragmentation pathways for 4,6-dibutyl-1,3-dioxane would likely include the loss of a butyl radical (C4H9•, 57 Da) to form a stable oxonium ion. Other characteristic fragments would arise from further cleavages of the dioxane ring.

Table 4: Predicted Key Fragment Ions in the GC-MS of 4,6-Dibutyl-1,3-Dioxane

| m/z | Possible Fragment Structure/Loss |

| 200 | [M]+• |

| 143 | [M - C4H9]+ |

| 115 | [M - C4H9 - C2H4O]+ |

| 87 | [C5H11O]+ |

| 57 | [C4H9]+ |

Note: The relative intensities of these fragments would be characteristic of the compound's structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and analyzing the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrational modes that modulate the molecule's polarizability.

For 4,6-dibutyl-1,3-dioxane, the spectra are dominated by the characteristic vibrations of the 1,3-dioxane (B1201747) ring and the attached butyl chains. The 1,3-dioxane ring, like cyclohexane, typically adopts a chair conformation to minimize steric strain. This conformation influences the vibrational frequencies of the ring's C-H and C-O bonds.

Key Vibrational Modes:

C-H Stretching: The most prominent bands in the high-frequency region of both IR and Raman spectra arise from the stretching vibrations of carbon-hydrogen bonds. For an alkyl-substituted dioxane, these typically appear in the 2800-3000 cm⁻¹ range. This region includes symmetric and asymmetric stretches of the CH₂ (methylene) and CH₃ (methyl) groups of the butyl substituents, as well as the C-H bonds on the dioxane ring itself.

C-O Stretching: The characteristic C-O-C stretching vibrations of the cyclic ether framework in the 1,3-dioxane ring give rise to strong absorptions in the IR spectrum. docbrown.info These bands, often multiple and complex, are typically found in the 1000-1200 cm⁻¹ region. Their precise position and intensity can be sensitive to the substitution pattern and conformation of the ring.

CH₂ and CH₃ Bending: Vibrations corresponding to the bending or deformation of the methylene and methyl groups of the butyl chains are expected in the 1350-1470 cm⁻¹ range. These include scissoring, wagging, twisting, and rocking modes.

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions unique to the molecule. docbrown.info For 4,6-dibutyl-1,3-dioxane, this area includes C-C stretching, skeletal vibrations of the dioxane ring, and various deformation modes. These complex patterns are highly specific and can be used to confirm the identity of the compound when compared against a reference spectrum.

Raman spectroscopy provides complementary information, particularly for the more symmetric, less polar bonds which may be weak or inactive in the IR spectrum. This includes certain skeletal vibrations of the carbon framework. Studies on similar 1,3-dioxane structures have used Raman spectroscopy to investigate conformational equilibria and intermolecular interactions. researchgate.net

The following table summarizes the expected key vibrational bands for 4,6-dibutyl-1,3-dioxane based on characteristic frequencies for its constituent functional groups.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| C-H Stretching (Alkyl & Ring) | 2800 - 3000 | IR, Raman |

| CH₂ Bending (Scissoring) | ~1465 | IR, Raman |

| CH₃ Bending (Asymmetric & Symmetric) | ~1450 and ~1375 | IR, Raman |

| C-O-C Stretching (Ether Linkage) | 1000 - 1200 | IR |

| Skeletal Vibrations (Ring & Chain) | < 1300 | IR, Raman |

UV-Vis Spectroscopy for Electronic Transitions (if applicable)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is most effective for molecules containing chromophores—functional groups with π-electrons or non-bonding valence electrons that can undergo n→π* or π→π* transitions.

The 4,6-dibutyl-1,3-dioxane molecule is a saturated heterocyclic ether. It lacks conjugated π-systems or carbonyl groups that typically absorb in the 200-800 nm range. The only valence electrons available for electronic transitions are the sigma (σ) bonding electrons and the non-bonding (n) electrons on the two oxygen atoms.

The possible electronic transitions are n→σ* and σ→σ*.

σ→σ Transitions:* These transitions involve promoting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. They are very high-energy transitions and typically occur in the vacuum ultraviolet (VUV) region, at wavelengths below 200 nm.

n→σ Transitions:* These transitions involve promoting a non-bonding electron from one of the oxygen atoms to a sigma anti-bonding orbital. For saturated ethers, these transitions also occur at high energies, generally below the standard UV-Vis measurement range. Studies on the parent 1,3-dioxane have shown its absorption spectrum lies in the vacuum ultraviolet region. acs.org

Therefore, 4,6-dibutyl-1,3-dioxane is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm) and would be considered "UV transparent" in this region. This property makes 1,4-dioxane (B91453), a related compound, a common non-absorbing solvent for UV-Vis spectroscopic studies of other compounds. researchgate.net

| Transition Type | Chromophore | Expected Absorption Region | Applicability for 4,6-Dibutyl-1,3-dioxane |

| n→σ | C-O (Ether) | < 200 nm (Vacuum UV) | Not typically observed in standard UV-Vis |

| σ→σ | C-C, C-H, C-O | < 200 nm (Vacuum UV) | Not typically observed in standard UV-Vis |

Mechanistic Investigations of Reactions Involving the 4,6 Dibutyl 1,3 Dioxane Framework

Ring-Opening Reactions of 1,3-Dioxanes

The cleavage of the 1,3-dioxane (B1201747) ring is a fundamental transformation, enabling the deprotection of diols or carbonyls and the synthesis of functionalized acyclic molecules. The mechanisms of these reactions are heavily influenced by the reagents and conditions employed.

The acid-catalyzed hydrolysis of 1,3-dioxanes, including 4,6-dibutyl-1,3-dioxane, is a classic example of acetal (B89532) cleavage. The reaction mechanism is generally accepted to proceed through an A1 pathway, which involves a series of equilibrium steps.

The process begins with the protonation of one of the oxygen atoms of the dioxane ring by a Brønsted acid. This is followed by the rate-determining step: the unimolecular cleavage of the C2-O bond to generate a resonance-stabilized oxocarbenium ion intermediate. This cation is a key reactive species in acetal chemistry. Subsequent nucleophilic attack by a water molecule on the oxocarbenium ion leads to the formation of a hemiacetal ether. Further protonation and cleavage steps result in the final products: the parent 1,3-diol (in this case, octane-2,4-diol) and the corresponding carbonyl compound from which the acetal was derived.

The kinetics of hydrolysis for cyclic acetals like 1,3-dioxolanes have been shown to exhibit general acid catalysis. nih.gov The rate of hydrolysis is significantly influenced by the stability of the intermediate oxocarbenium ion; substituents that can stabilize this positive charge will accelerate the reaction. cdnsciencepub.com

Reductive cleavage offers a powerful method to open the 1,3-dioxane ring, yielding hydroxy ethers, which are valuable synthetic intermediates. This transformation is typically achieved using a combination of a Lewis acid and a hydride reducing agent. cdnsciencepub.com While acetals are generally stable to hydride reagents like lithium aluminum hydride (LiAlH₄) alone, the presence of a Lewis acid such as aluminum chloride (AlCl₃) activates the ring for cleavage. cdnsciencepub.com

The mechanism is believed to proceed via the formation of an oxocarbenium ion intermediate, similar to acid-catalyzed hydrolysis. cdnsciencepub.comrsc.org The Lewis acid coordinates to one of the ring oxygen atoms, weakening the adjacent C-O bond and facilitating its cleavage upon attack by a hydride ion (from LiAlH₄). This pathway is generally preferred over an alternative mechanism involving the formation of an α-halo ether. cdnsciencepub.com The choice of the Lewis acid and hydride source can significantly impact the reaction's efficiency and selectivity. researchgate.netacs.org

A variety of reagent combinations have been developed for the reductive opening of 1,3-dioxane systems, particularly in the context of carbohydrate chemistry where substituted dioxanes (e.g., 4,6-O-benzylidene acetals) are common protecting groups. These findings are applicable to the 4,6-dibutyl-1,3-dioxane framework.

| Reagent Combination | Typical Conditions | Outcome | Reference |

| LiAlH₄ – AlCl₃ | Ether or CH₂Cl₂/Toluene (B28343) | Efficient ring opening to form hydroxy ethers. | cdnsciencepub.com, acs.org |

| NaCNBH₃ – HCl | THF | Ring cleavage, regioselectivity depends on substrate. | acs.org |

| Et₃SiH – BF₃·Et₂O | CH₂Cl₂ | Reductive opening to yield silyl-protected hydroxy ethers. | acs.org |

| BH₃·THF – TMSOTf | CH₂Cl₂ | Highly regioselective cleavage. | acs.org |

| Me₃N·BH₃ – AlCl₃ | Toluene | Effective ring cleavage, may have side reactions. | acs.org |

This table summarizes common reagent systems used for the reductive cleavage of 1,3-dioxane rings, with outcomes generalized from studies on related structures.

When the 1,3-dioxane ring is unsymmetrically substituted (for instance, at the C2 position), the question of which C-O bond is cleaved becomes critical. The regioselectivity of the ring scission is a key consideration in synthetic planning. researchgate.netugent.be Studies on carbohydrate-derived 4,6-O-benzylidene acetals provide deep insight into the factors governing this selectivity. acs.orgresearchgate.net

The outcome of the reductive opening is highly dependent on the reagent system, which dictates the mechanistic pathway. researchgate.net

Kinetic vs. Thermodynamic Control : The reaction can be directed to favor cleavage at one of two non-equivalent C–O bonds. For example, with reagents like LiAlH₄–AlCl₃, the reaction often proceeds under kinetic control, where the hydride attacks the less hindered site of the intermediate oxocarbenium ion.

Chelation Control : Certain reagent combinations can form transient chelates with the substrate, directing the hydride attack to a specific position. The use of Me₃N·BH₃–AlCl₃ can lead to Al-chelation-assisted reactions. acs.org

Reagent-Dictated Selectivity : The combination of NaCNBH₃–HCl tends to yield the alternative regioisomer compared to LiAlH₄–AlCl₃. acs.org This is explained by different transition states. With borane-based reagents, the regioselectivity can be inverted based on whether the borane (B79455) or the Lewis acid is the most electrophilic species in the reaction. researchgate.net

Stereoselectivity is also a crucial aspect. In reactions involving the formation of new stereocenters, such as the coupling of dialkylzincs with 4-acetoxy-1,3-dioxanes, excellent diastereoselectivity is often observed, leading to the formation of trans-4,6-dialkyl-1,3-dioxanes. nih.govacs.org The preferential adoption of a chair-like conformation for the 1,3-dioxane ring, similar to cyclohexane, influences the stereochemical outcome of reactions. thieme-connect.de

| Reagent System | Regiochemical Outcome (in Glucoside Models) | Mechanistic Rationale | Reference |

| LiAlH₄–AlCl₃ | Formation of 4-O-benzyl ether (cleavage at O6) | Lewis acid coordinates to O6, hydride attacks C6. | acs.org |

| BH₃·THF–TMSOTf | Formation of 4-O-benzyl ether (cleavage at O6) | Similar to LiAlH₄–AlCl₃ system. | acs.org |

| NaCNBH₃–HCl | Formation of 6-O-benzyl ether (cleavage at O4) | Protonation favors cleavage leading to the more stable primary carbocation intermediate. | acs.org |

| Et₃SiH–BF₃·Et₂O | Formation of 6-O-benzyl ether (cleavage at O4) | Similar to NaCNBH₃–HCl system. | acs.org |

This table illustrates how the choice of reagent dictates the regioselectivity of ring opening in 4,6-O-benzylidene acetals, which serves as a model for predicting reactivity in other 4,6-disubstituted 1,3-dioxanes.

Derivatization Reactions at the Butyl Substituents and Dioxane Ring

Beyond ring-opening, the 4,6-dibutyl-1,3-dioxane framework can be modified at its peripheral substituents or at unsubstituted positions on the heterocyclic ring.

The butyl groups at the C4 and C6 positions consist of sp³-hybridized carbon atoms, which are generally less reactive than the acetal carbon. However, they can undergo functionalization through radical or highly reactive electrophilic processes.

Radical Processes : C-H bonds on the alkyl chains can be targeted through radical abstraction. While specific studies on 4,6-dibutyl-1,3-dioxane are scarce, general methods for the C(sp³)–H functionalization are well-established. researchgate.net For example, a radical initiator could promote halogenation at the butyl chains. More advanced transition-metal-catalyzed methods for C-H functionalization could also be applied, potentially offering site-selectivity along the chain. rsc.org Some catalytic systems are known to generate alkyl radicals from starting materials like alkyl bromides, which then participate in coupling reactions to form new C-C bonds, including quaternary centers. nih.gov

Electrophilic Processes : Direct electrophilic attack on the saturated butyl chains is challenging and typically requires superacidic conditions, which would likely lead to the decomposition of the dioxane ring.

Assuming the 4,6-dibutyl-1,3-dioxane is formed from octane-2,4-diol and formaldehyde, the unsubstituted positions would be C2 and C5.

Reactions at C2 : The C2 position is the most activated site on the 1,3-dioxane ring. The protons at C2 are acidic and can be removed by a strong base to form a carbanion. This anion can then react with various electrophiles (e.g., alkyl halides, carbonyl compounds), allowing for the introduction of a wide range of substituents at this position. This reactivity is a cornerstone of 1,3-dioxane chemistry in synthesis.

Reactions at C5 : The C5 position is less reactive than C2. However, functionalization is still possible. For example, 1,3-dioxan-5-ones are known to serve as substrates in stereoselective annelation reactions, demonstrating the viability of forming new bonds at the C5 position. nih.gov

Catalytic Transformations of 4,6-Dibutyl-1,3-Dioxane

The 1,3-dioxane ring is a versatile cyclic acetal that can undergo various catalytic transformations. These reactions are crucial for both the synthesis of complex molecules and the conversion of dioxane derivatives into other valuable chemical entities. The substituents on the dioxane ring, such as the butyl groups at the C4 and C6 positions, significantly influence the reactivity and stability of the molecule.

Transition Metal-Catalyzed Processes on Dioxane Derivatives

Transition metal catalysis offers a powerful toolkit for the transformation of 1,3-dioxane frameworks. Studies on various 1,3-dioxacycloalkanes have revealed several primary reaction pathways when subjected to heterogeneous catalysis, particularly with platinum-based catalysts. u-szeged.hu For 4,6-polysubstituted-1,3-dioxanes, these transformations primarily include isomerization, hydrogenolysis, and fragmentation. u-szeged.hu

Key Transformation Pathways on Platinum Catalysts:

Isomerization: The dioxane ring can isomerize into β-alkoxyoxo compounds.

Hydrogenolysis: The C-O bonds within the ring can be cleaved, leading to the formation of 1,3-diol monoethers and primary alcohols. u-szeged.hu

Fragmentation: The ring can break down into smaller molecules.

The stability and preferred reaction pathway of 1,3-dioxanes are highly dependent on the substitution pattern. For instance, the stability of alkyl-substituted 1,3-dioxanes on a platinum catalyst follows the order: 5-alkyl > 4-alkyl > 2-alkyl. u-szeged.hu This implies that substitution at the C4 and C6 positions, as in 4,6-dibutyl-1,3-dioxane, renders the molecule more reactive than its C5-substituted counterparts. u-szeged.hu

Another significant transition metal-mediated transformation is the coupling of dialkylzinc reagents with 4-acetoxy-6-alkyl-1,3-dioxanes. In the presence of a catalyst like trimethylsilyl (B98337) triflate (TMSOTf), this reaction proceeds with high diastereoselectivity to form trans-4,6-dialkyl-1,3-dioxanes. nih.gov This process is valuable for the stereoselective synthesis of anti-1,3-diols after deprotection. nih.gov While zinc is a post-transition metal, this reaction highlights the utility of metal-mediated processes for modifying the 1,3-dioxane core.

| Substitution Pattern | Relative Stability | Primary Transformation Products |

|---|---|---|

| 2-Alkyl | Least Stable | Isomerization, Fragmentation |

| 4-Alkyl | Intermediate Stability | Isomerization, Hydrogenolysis |

| 5-Alkyl | Most Stable | Hydrogenolysis |

| 4,6-Polysubstituted | Grouped with 4-Aryl and 4,4-Dialkyl derivatives | Isomerization, Hydrogenolysis, Fragmentation |

Organocatalytic Approaches

Organocatalysis provides a metal-free alternative for the transformation of dioxane-related structures. While specific organocatalytic reactions on 4,6-dibutyl-1,3-dioxane are not documented, studies on related compounds illustrate the potential of this approach. For example, an organocatalytic method for the asymmetric synthesis of syn-1,3-dioxanes has been developed, proceeding through a dynamic kinetic resolution of in situ generated chiral cyanohydrins. researchgate.net This cascade reaction, which involves reversible cyanohydrin formation, hemiacetalization, and an intramolecular oxy-Michael addition, allows for the construction of chiral syn-1,3-diol precursors with high selectivity. researchgate.net

Furthermore, chiral thiourea (B124793) derivatives have been employed as organocatalysts in the Friedel-Crafts alkylation of indoles with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, which are structurally related to the 1,3-dioxane framework. mostwiedzy.pl These examples underscore the potential for developing organocatalytic methods to functionalize the 4,6-dibutyl-1,3-dioxane scaffold, potentially enabling stereoselective transformations.

Reaction Kinetics and Thermodynamics of Dioxane Transformations

The kinetics and thermodynamics of reactions involving the 1,3-dioxane framework are intrinsically linked to its stereochemistry. Like cyclohexane, 1,3-dioxanes preferentially adopt a chair conformation. thieme-connect.de The conformational free energy (A-value) of a substituent describes the energy difference between its axial and equatorial orientations and is a key thermodynamic parameter.

For 2,4,6-trisubstituted-1,3-dioxanes, the equilibrium between cis and trans isomers can be used to determine the A-values for substituents at the C2 position. researchgate.net This is achieved by synthesizing the compounds through the condensation of a meso-1,3-diol (like meso-2,4-pentanediol) with an aldehyde or ketone. The ratio of the resulting diastereomers at equilibrium allows for the calculation of the free conformational enthalpy (ΔG°) for the C2-substituent. researchgate.net This thermodynamic data is crucial for predicting the stereochemical outcome of reactions and understanding the stability of different isomers.

| C2-Substituent (R) | Equilibrium Constant (K = [cis]/[trans]) | Free Conformational Enthalpy (A-value, kcal/mol) |

|---|---|---|

| -CH=CH-CH₃ (1-propenyl) | Data not specified, but isomers formed | Calculable from isomer ratio |

| -C(CH₃)=CH₂ (isopropenyl) | Data not specified, but isomers formed | Calculable from isomer ratio |

From a kinetics perspective, the rate of reactions such as reductive cleavage is influenced by the ring size and substitution. Comparative studies have shown that 1,3-dioxolanes (five-membered rings) undergo reductive cleavage with LiAlH₄-AlCl₃ more rapidly than the corresponding 1,3-dioxanes (six-membered rings) when they are acetals. cdnsciencepub.com This difference is attributed to the greater ease of forming a planar oxocarbonium ion intermediate from the more strained five-membered ring. However, for ketals (disubstituted at C2), this trend can be reversed. cdnsciencepub.com These findings provide a kinetic basis for the selective transformation of cyclic acetals.

Computational Chemistry and Molecular Modeling of 4,6 Dibutyl 1,3 Dioxane

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,6-dibutyl-1,3-dioxane, DFT calculations are instrumental in determining its preferred conformations, electronic properties, and the energetics of its chemical transformations. DFT methods, such as B3LYP, are often paired with basis sets like 6-31G* to achieve a balance between accuracy and computational cost. nih.govdtu.dk The electronic structure of similar molecules has been successfully modeled using DFT, providing reliable predictions of their properties. aps.orgethz.ch

DFT calculations are crucial for mapping the potential energy surface of chemical reactions involving 4,6-dibutyl-1,3-dioxane. This includes identifying stable intermediates, transition states, and determining the activation energies for various reaction pathways. For instance, the Prins reaction, a common method for synthesizing 1,3-dioxanes, has been studied computationally to understand its mechanism. beilstein-journals.orgwikipedia.org

These studies reveal that the formation of the 1,3-dioxane (B1201747) ring can proceed through different pathways, including concerted and stepwise mechanisms. beilstein-journals.org By calculating the energies of the reactants, products, and transition states, the most favorable reaction pathway can be determined. For 4,6-dibutyl-1,3-dioxane, the presence of the butyl groups can influence the stereochemical outcome of the reaction, and DFT can help predict the preferred diastereomer.

Table 1: Illustrative Energetic Profile for a Key Step in a Hypothetical Reaction Pathway of 4,6-Dibutyl-1,3-Dioxane (kcal/mol)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Products | -12.3 |

Note: This table is a representative example based on typical values for similar reactions and is for illustrative purposes only.

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for structure elucidation. For 4,6-dibutyl-1,3-dioxane, calculated Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can be compared with experimental data to confirm its structure and conformation. researchgate.netsmu.edu

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. ucl.ac.ukorganicchemistrydata.orgsigmaaldrich.com DFT methods can provide theoretical ¹H and ¹³C NMR spectra that aid in the assignment of experimental signals. acs.org Similarly, the calculation of vibrational frequencies can help in interpreting infrared (IR) spectra. The accuracy of these predictions depends on the level of theory and the basis set used. researchgate.net

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Representative Substituted 1,3-Dioxane

| Proton | Calculated (ppm) | Experimental (ppm) |

| H-2a | 4.85 | 4.78 |

| H-2e | 4.62 | 4.55 |

| H-4a | 3.98 | 3.92 |

| H-5a | 1.35 | 1.30 |

| H-5e | 1.88 | 1.82 |

| H-6a | 4.15 | 4.10 |

Note: This table presents typical data for a substituted 1,3-dioxane and is for illustrative purposes. Specific values for 4,6-dibutyl-1,3-dioxane would require dedicated calculations.

Molecular Mechanics and Force Field Calculations for Large-Scale Conformational Searches

While DFT is powerful, it can be computationally expensive for large molecules or extensive conformational searches. Molecular mechanics (MM) methods, using force fields like MM3 and AMBER, offer a faster alternative for exploring the conformational landscape of molecules like 4,6-dibutyl-1,3-dioxane. nih.gov These methods are particularly useful for identifying the most stable conformers and for studying the dynamics of ring inversion. nih.govku.dk

For substituted 1,3-dioxanes, the chair conformation is generally the most stable. researchgate.netscispace.com However, twist-boat conformations can also be present in equilibrium. nih.govacs.org Molecular mechanics calculations can estimate the energy difference between these conformers and the energy barriers for their interconversion. nih.gov The accuracy of these calculations is highly dependent on the parameterization of the force field for the specific class of molecules. acs.org

Table 3: Relative Conformational Energies (kcal/mol) of a Substituted 1,3-Dioxane from Molecular Mechanics

| Conformer | Relative Energy (MM3) | Relative Energy (AMBER) |

| Chair | 0.0 | 0.0 |

| Twist-Boat | 5.2 | 4.9 |

| Boat | 7.8 | 7.5 |

Note: This table is illustrative and based on general findings for substituted 1,3-dioxanes.

Quantum-Chemical Studies of Intermolecular Interactions and Solvation Effects

The behavior of 4,6-dibutyl-1,3-dioxane in solution is governed by its intermolecular interactions with solvent molecules. Quantum-chemical methods can be used to study these interactions, including hydrogen bonding and van der Waals forces. researchgate.netpleiades.online For instance, the oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, influencing the solubility and reactivity of the compound. researchgate.net

Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with DFT calculations to simulate the effect of a solvent on the properties of 4,6-dibutyl-1,3-dioxane. nih.gov These studies can predict how the conformational equilibrium and reactivity of the molecule change in different solvent environments. tandfonline.comacs.orgresearchgate.netrug.nl

Cheminformatics and Database Analysis for Structure-Activity Relationships in 1,3-Dioxanes

Cheminformatics tools and database analysis play a crucial role in understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) within the 1,3-dioxane family. github.io By analyzing databases of related compounds, it is possible to develop predictive models for various properties, such as biological activity or physical characteristics. acs.orgnih.govnih.govresearchgate.net

For example, studies on 1,3-dioxane derivatives have identified structural features that are important for their antibacterial activity or their ability to overcome multidrug resistance in cancer cells. nih.govnih.govnih.govlookchemmall.com These SAR studies can guide the design of new 1,3-dioxane-based compounds with enhanced properties. While specific SAR studies on 4,6-dibutyl-1,3-dioxane may be limited, the general principles derived from the analysis of other substituted 1,3-dioxanes can provide valuable insights. organic-chemistry.orgdtu.dkorganic-chemistry.org

Advanced Applications of 4,6 Dibutyl 1,3 Dioxane in Complex Organic Synthesis

Role as a Protecting Group for 1,3-Diols in Multi-Step Synthesis

The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis, enabling the selective transformation of multifunctional molecules. The 1,3-dioxane (B1201747) structure is a well-established means of protecting 1,3-diols. acs.org Formed by the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone, the resulting cyclic acetal (B89532) is robust under a variety of conditions, including those that are basic, reductive, or oxidative. acs.org However, it is readily cleaved under acidic conditions, providing a reliable method for deprotection. acs.orgacs.org

Selective Protection and Deprotection Strategies

The selective protection of one 1,3-diol in the presence of other hydroxyl groups or even other diol functionalities is a common challenge in the synthesis of polyhydroxylated natural products. The formation of a 4,6-disubstituted-1,3-dioxane, such as the dibutyl variant, is governed by thermodynamic and kinetic factors. The chair-like conformation of the 1,3-dioxane ring influences the stability of the resulting isomers, with equatorial substituents being generally favored. thieme-connect.de This inherent conformational preference can be exploited for selective protection.

While specific studies on the selective protection using precisely 4,6-dibutyl-1,3-dioxane are not extensively documented, general principles of acetal chemistry apply. For instance, the reaction of a polyol with valeraldehyde (B50692) under thermodynamic control would favor the formation of the most stable 1,3-dioxane.

Deprotection is typically achieved through acid-catalyzed hydrolysis or transacetalization. acs.org A variety of acidic conditions can be employed, ranging from aqueous mineral acids to Lewis acids in wet organic solvents, allowing for a degree of selectivity in deprotection based on the lability of different protecting groups present in the molecule. organic-chemistry.org For example, a highly acid-sensitive protecting group could be removed while leaving a more robust 1,3-dioxane intact.

A notable strategy involves the diastereoselective synthesis of trans-4,6-dialkyl-1,3-dioxanes through the coupling of dialkylzinc reagents with 4-acetoxy-6-alkyl-1,3-dioxanes in the presence of a Lewis acid like trimethylsilyl (B98337) triflate (TMSOTf). acs.orgacs.orgnih.gov These trans-dioxanes can then be deprotected to furnish anti-1,3-diols. acs.orgacs.orgnih.gov This method represents a powerful way to stereoselectively form a 1,3-diol, with the dioxane ring serving as a temporary stereocontrolling element.

Table 1: Selected Reagents for the Formation and Cleavage of 1,3-Dioxanes

| Process | Reagent(s) | Typical Conditions | Reference(s) |

| Formation | Aldehyde/Ketone, Acid Catalyst (e.g., p-TsOH) | Reflux in a non-polar solvent with water removal | organic-chemistry.org |

| Cleavage | Aqueous Acid (e.g., HCl, H₂SO₄) | Varies from mild to harsh, depending on substrate | acs.org |

| Cleavage | Lewis Acid (e.g., Er(OTf)₃) | Wet nitromethane, room temperature | organic-chemistry.org |

| Cleavage | Iodine | Neutral conditions | organic-chemistry.org |

| Diastereoselective Formation | Dialkylzinc, 4-Acetoxy-6-alkyl-1,3-dioxane, TMSOTf | Coupling reaction | acs.orgacs.orgnih.gov |

Orthogonal Protection Schemes

In the synthesis of complex molecules with multiple hydroxyl groups, an orthogonal protecting group strategy is often essential. clockss.org This involves the use of several different classes of protecting groups, each of which can be removed under specific conditions without affecting the others. A 1,3-dioxane, being acid-labile, is orthogonal to protecting groups that are removed by other means, such as:

Base-labile groups: Esters (e.g., acetate, benzoate) can be cleaved by hydrolysis with a base like potassium carbonate in methanol.

Hydrogenolysis-labile groups: Benzyl (B1604629) ethers (Bn) are removed by catalytic hydrogenation (e.g., H₂/Pd-C).

Fluoride-labile groups: Silyl (B83357) ethers (e.g., TBDMS, TES) are cleaved by a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

Therefore, a 4,6-dibutyl-1,3-dioxane could be used to protect a 1,3-diol moiety in a molecule that also contains, for example, a benzyl-protected alcohol and a silyl-protected alcohol. The benzyl and silyl ethers would be stable to the acidic conditions required to remove the dioxane, and conversely, the dioxane would be stable to the hydrogenolysis or fluoride treatment used to remove the other groups.

Utilization as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The inherent chirality of substituted 1,3-dioxanes, particularly those derived from chiral 1,3-diols, makes them valuable tools in asymmetric synthesis. thieme-connect.de They can be employed as chiral auxiliaries to control the stereochemical outcome of reactions or as chiral building blocks that are incorporated into the final target molecule.

Inducing Stereoselectivity in Subsequent Reactions

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the reaction, the auxiliary is removed to reveal the enantiomerically enriched product. While specific examples of 4,6-dibutyl-1,3-dioxane as a chiral auxiliary are not prevalent in the literature, the principle is well-established with other chiral acetals. For instance, chiral acetals have been used to direct diastereoselective epoxidations and cycloadditions on an appended unsaturated side chain. acs.org

The work of Rychnovsky and co-workers on the addition of dialkylzinc reagents to 4-acetoxy-1,3-dioxanes provides a clear example of how the dioxane ring can act as a stereochemical control element. acs.orgacs.orgnih.gov The formation of an oxacarbenium ion at the C4 position and subsequent axial attack by the nucleophile leads to the highly diastereoselective formation of the trans-4,6-disubstituted product. acs.org In this context, the chiral 1,3-dioxane framework effectively directs the approach of the incoming nucleophile to create a new stereocenter with high fidelity.

Synthesis of Enantiopure Compounds

Chiral 1,3-dioxanes can also serve as valuable chiral building blocks in the synthesis of enantiomerically pure compounds. A prominent example is the synthesis of a key intermediate for the blockbuster drug atorvastatin, which features a (4R,6R)-disubstituted-1,3-dioxane ring. internationaljournalssrg.org The synthesis of this intermediate establishes the required stereochemistry early on, which is then carried through subsequent transformations.

Furthermore, the synthesis of chiral 4,6-diaryl-5,5-difluoro-1,3-dioxanes and their separation into enantiomers for use as chiral dopants in liquid crystal compositions highlights a modern application of enantiopure 1,3-dioxanes. beilstein-journals.org This demonstrates that the chiral scaffold of a 4,6-disubstituted-1,3-dioxane can impart specific chiroptical properties to materials.

The synthesis of enantiopure anti-1,3-diols from 4-acetoxy-1,3-dioxanes is another powerful illustration of using the dioxane as a chiral building block. acs.orgacs.orgnih.gov The stereochemistry set by the dioxane is transferred to the final diol product upon deprotection.

Table 2: Approaches to Enantiopure Compounds Using 1,3-Dioxane Scaffolds

| Strategy | Description | Example Application | Reference(s) |

| Chiral Auxiliary | Temporary incorporation to direct a stereoselective reaction. | Diastereoselective epoxidation of a chiral quinone monoacetal. | acs.org |

| Chiral Building Block | Incorporation of a chiral dioxane into the final product. | Synthesis of an intermediate for atorvastatin. | internationaljournalssrg.org |

| Stereochemical Template | Use of the dioxane ring to set stereocenters for a subsequent product. | Synthesis of anti-1,3-diols via dialkylzinc coupling. | acs.orgacs.orgnih.gov |

| Chiral Dopant | Use of an enantiopure dioxane to induce chirality in a material. | Chiral dopants for liquid crystals. | beilstein-journals.org |

Integration into Macrocyclic Architectures and Supramolecular Systems

The structural rigidity and defined stereochemistry of 1,3-dioxanes make them attractive components for the construction of larger, more complex molecular assemblies such as macrocycles and supramolecular systems.

Macrocycles, large cyclic molecules, are of significant interest in medicinal chemistry and materials science. The synthesis of macrocycles often relies on the pre-organization of a linear precursor to facilitate the ring-closing reaction. The 1,3-dioxane unit can be incorporated into these precursors to impart a degree of conformational rigidity. For example, cryptands, which are three-dimensional polycyclic multidentate ligands, have been synthesized incorporating 1,3,5-tris(1′,3′-dioxan-2′-yl)-benzene units. acs.org In these structures, the 1,3-dioxane moieties play a crucial role in pre-organizing the molecule for the final macrocyclization step. While not specifically 4,6-dibutyl-1,3-dioxane, this demonstrates the principle of using substituted dioxanes in the construction of complex macrocyclic frameworks. The synthesis of macrocycles from diol precursors is a related and widely explored strategy. researchgate.net

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. The specific shape, size, and functionality of molecules dictate how they self-assemble into larger, ordered structures.

A molecule like 4,6-dibutyl-1,3-dioxane, with its defined stereoisomers (cis and trans), presents a distinct three-dimensional shape. The butyl groups offer lipophilic regions, while the oxygen atoms of the dioxane ring can act as hydrogen bond acceptors. These features could be exploited in the design of host-guest systems or in the formation of self-assembled materials. For instance, the specific stereochemistry of a chiral 4,6-dibutyl-1,3-dioxane could lead to stereoselective recognition of a guest molecule within a supramolecular host. Although specific research on the integration of 4,6-dibutyl-1,3-dioxane into supramolecular systems is not widely reported, the principles of supramolecular chemistry suggest its potential as a building block for creating complex, functional assemblies.

Precursor for Advanced Organic Materials and Functional Molecules

The strategic use of well-defined molecular scaffolds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with tailored properties. The 1,3-dioxane framework, with its defined stereochemistry and reactivity, serves as a valuable building block for a variety of advanced organic materials and functional molecules. While research on 4,6-dibutyl-1,3-dioxane itself is not extensively documented in publicly available literature, the broader class of 4,6-dialkyl-1,3-dioxanes offers significant potential as precursors, a potential that can be extrapolated to the dibutyl derivative.

The versatility of the 1,3-dioxane ring system stems from its ability to act as a latent 1,3-diol, a chiral template, or a platform for further functionalization. The butyl groups at the 4 and 6 positions in 4,6-dibutyl-1,3-dioxane would be expected to enhance solubility in organic solvents and influence the conformational properties of the ring, which can be leveraged in the synthesis of new materials and molecules.

Synthesis of Bioactive Molecules and Chiral Auxiliaries

The 1,3-dioxane moiety is found in a number of natural products and has been incorporated into various biologically active compounds. thieme-connect.de Derivatives of 1,3-dioxane-4,6-diones, for instance, have garnered interest from medicinal and organic chemists due to their potential as tyrosinase inhibitors and as versatile intermediates for the synthesis of bioactive heterocyclic systems. clockss.org These dione (B5365651) derivatives can undergo Knoevenagel condensation and Michael additions to create a diverse array of complex molecules. clockss.org

Furthermore, chiral 1,3-dioxane derivatives have been effectively utilized as modulators to overcome multidrug resistance (MDR) in cancer therapy. nih.gov In the search for new MDR reversal agents, novel 2,2-diphenyl-1,3-dioxane derivatives have been synthesized and evaluated. nih.gov The strategic placement of substituents on the dioxane ring is crucial for their biological activity.

A significant application of the 1,3-dioxane framework is in asymmetric synthesis, where it can serve as a chiral auxiliary. The synthesis of enantiomerically pure 1,3-dioxanes allows for the controlled introduction of new stereocenters. For example, dialkylzincs can couple with 4-acetoxy-6-alkyl-1,3-dioxanes to produce trans-4,6-dialkyl-1,3-dioxanes with high diastereoselectivity. acs.org These products can then be deprotected to yield valuable anti-1,3-diols, which are important building blocks in natural product synthesis. acs.org

Table 1: Synthesis of trans-4,6-Dialkyl-1,3-Dioxanes

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| 4-Acetoxy-6-alkyl-1,3-dioxane | Dialkylzinc | Trimethylsilyl triflate (TMSOTf) | trans-4,6-Dialkyl-1,3-dioxane | Excellent | acs.org |

This methodology provides a potential route to chiral, non-racemic 4,6-dibutyl-1,3-dioxane, which could then be used as a chiral precursor for more complex, biologically active molecules.

Advanced Materials: Polymers and Liquid Crystals

The 1,3-dioxane ring can be incorporated into polymers, influencing their properties and providing a route to functional materials. For instance, the in-situ polymerization of 1,3-dioxane can produce a highly compatible polymer electrolyte for high-voltage lithium-metal batteries. researchgate.net The six-membered ring structure of 1,3-dioxane contributes to superior oxidation stability compared to its five-membered counterpart, 1,3-dioxolane. researchgate.net While specific research on polymers derived from 4,6-dibutyl-1,3-dioxane is not available, the introduction of butyl side chains could be explored to modulate the physical properties, such as the glass transition temperature and solubility, of such polymer electrolytes.

In the realm of liquid crystals, 1,3-dioxane derivatives have been investigated as chiral dopants. researchgate.net Specifically, 4,6-diaryl-5,5-difluoro-1,3-dioxanes have been synthesized and their enantiomers evaluated for their ability to induce a chiral nematic phase in liquid crystal compositions. researchgate.net The helical twisting power of these dopants is a critical parameter for their application in liquid crystal displays (LCDs). The synthesis of analogous 4,6-dibutyl derivatives could be a viable strategy to tune the mesomorphic properties and solubility of such dopants.

Table 2: Potential Applications of 4,6-Dibutyl-1,3-Dioxane Derivatives in Materials Science

| Application Area | Potential Derivative of 4,6-Dibutyl-1,3-dioxane | Desired Property | Reference for Analogous Systems |

|---|---|---|---|

| Polymer Electrolytes | Poly(4,6-dibutyl-1,3-dioxane) | Enhanced solubility, modulated ionic conductivity | researchgate.net |

| Liquid Crystals | 4,6-Dibutyl-diaryl-1,3-dioxanes | Tunable mesomorphic properties, high helical twisting power | researchgate.net |

The ability to functionalize the 1,3-dioxane ring at various positions provides a pathway to a wide range of molecular architectures. The synthesis of 5-alkylidene-1,3-dioxane-4,6-diones, for example, leads to a class of axially chiral alkenes. rsc.org These compounds have been shown to exist as stable enantiomers and their interactions with metal complexes have been studied. rsc.org

Emerging Research Directions and Future Perspectives for 4,6 Dibutyl 1,3 Dioxane Chemistry

Sustainable Synthesis Routes and Green Chemistry Principles

The synthesis of 1,3-dioxanes is undergoing a green transformation, aligning with the twelve principles of green chemistry to reduce environmental impact. iwu.eduacs.org The traditional reliance on strong mineral acids and stoichiometric reagents, which generate significant waste, is being challenged by more eco-friendly alternatives. rsc.org

Key green chemistry principles being applied include:

Waste Prevention : Designing syntheses that minimize byproduct formation. acs.org

Atom Economy : Maximizing the incorporation of all starting materials into the final product. iwu.edu

Less Hazardous Chemical Synthesis : Utilizing non-toxic and non-corrosive reagents and catalysts. iwu.eduacs.orgrsc.org

Safer Solvents and Auxiliaries : Reducing or eliminating the use of hazardous organic solvents, with a growing interest in water or solvent-free conditions. iwu.eduacs.org

Energy Efficiency : Developing reactions that proceed at ambient temperature and pressure to minimize energy consumption. iwu.edu

Use of Renewable Feedstocks : Exploring bio-based starting materials. iwu.edu

Recent research highlights several sustainable approaches for synthesizing 1,3-dioxanes and related acetals:

Solvent-Free Synthesis : The development of solvent-free, one-pot, and multicomponent procedures significantly reduces waste and simplifies processes. acs.orgmdpi.com

Photo-organocatalysis : A mild and green protocol using thioxanthenone as a photocatalyst and inexpensive household lamps has been developed for the efficient acetalization of aldehydes, avoiding the need for metal catalysts or harsh acids. rsc.org

Bismuth(III) Salt Catalysis : Environmentally friendly bismuth compounds, which are largely non-toxic and inexpensive, have been successfully used as catalysts for cyclic acetal (B89532) synthesis under room temperature and sometimes solvent-free conditions. iwu.edu

| Green Chemistry Approach | Catalyst/Conditions | Key Advantages | Relevant Findings |

| Photo-organocatalysis | Thioxanthenone, household lamps | Metal-free, mild conditions, high yields for various aldehydes. | A green and highly efficient method for both acyclic and cyclic acetal formation. rsc.org |

| Bismuth(III) Salt Catalysis | Bismuth(III) bromide, Bismuth(III) triflate | Non-toxic, non-corrosive, inexpensive, room temperature, solvent-free options. | Demonstrates the utility of environmentally benign metal salts in acetal synthesis. iwu.edu |

| Solvent-Free Reactions | Heat (in-melt polycondensation) | Eliminates solvent waste, simplifies product isolation. | Growing attention for polymer synthesis due to environmental and economic benefits. mdpi.com |

Flow Chemistry Applications in 1,3-Dioxane (B1201747) Synthesis

Flow chemistry, or continuous flow processing, is emerging as a powerful tool for chemical synthesis, offering enhanced efficiency, safety, and sustainability compared to traditional batch methods. seqens.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. acs.org

While specific applications to 4,6-dibutyl-1,3-dioxane are still developing, the successful application of flow chemistry to the synthesis of other complex molecules and pharmaceutical intermediates demonstrates its immense potential for dioxane chemistry. seqens.comacs.org For instance, the enantioselective continuous flow synthesis of (S)-Warfarin has been achieved using a microreactor, showcasing the high level of control possible. acs.org Similarly, the synthesis of imidazopyridines has been performed in a packed-bed reactor with a polymer-supported acid catalyst, which simplifies purification. acs.org

The modular nature of flow chemistry setups would be highly advantageous for optimizing the synthesis of 1,3-dioxanes, allowing for rapid screening of catalysts and reaction conditions to maximize yield and selectivity for specific isomers of 4,6-dibutyl-1,3-dioxane.

Development of Novel Catalysts for Dioxane-Related Transformations